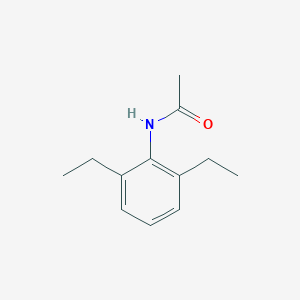

N-(2,6-Diethylphenyl)acetamide

Vue d'ensemble

Description

“N-(2,6-Diethylphenyl)acetamide” is a chemical compound with the molecular formula C12H17NO . It appears as a white crystalline solid .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2,6-diethylphenylamine with chloroacetic acid. The reaction is carried out in a reaction vessel, and after a certain period of heating, the mixture is transferred to another reaction vessel. Here, phosphorus trichloride is added under stirring, and the reaction is allowed to proceed at an elevated temperature for a certain period. After the reaction, water is slowly added, and the mixture is allowed to stand and separate into layers. The 2,6-dimethylphenyl layer is then transferred to a crystallization vessel for crystallization, and the product is obtained by filtration .Molecular Structure Analysis

The molecular structure of “this compound” consists of a central carbon atom bonded to an amide group (CONH2) and a 2,6-diethylphenyl group .Chemical Reactions Analysis

“this compound” can undergo biodegradation. In one study, a bacterium identified as Acinetobacter sp. GC-A6 was found to degrade alachlor, a similar compound, to 2-chloro-N-(2,6-diethylphenyl)acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline. The 2,6-diethylaniline was then transformed into N-(2,6-diethylphenyl)formamide .Physical and Chemical Properties Analysis

“this compound” is a white crystalline solid that is insoluble in water but slightly soluble in organic solvents such as ethanol and acetone . It has a molecular weight of 163.2163 .Applications De Recherche Scientifique

In vitro Metabolism of Alachlor : Alachlor is metabolized into 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) in human liver microsomes. This process involves complex oxidative and non-oxidative steps and is primarily catalyzed by human cytochrome P450 isoform 3A4. The rate of CDEPA formation in humans is significantly less than in rats or mice, highlighting species-specific metabolic pathways (Coleman et al., 1999).

Comparative Metabolism in Human and Rat Liver Microsomes : A study examining the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes found that CDEPA is produced from alachlor and butachlor. It is subsequently metabolized to 2,6-diethylaniline and other products, indicating a potential pathway for the herbicides' carcinogenicity (Coleman et al., 2000).

Biodegradation of Alachlor by a Newly Isolated Bacterium : A novel bacterial strain, identified as Acinetobacter sp., was found to degrade alachlor into 2-chloro-N-(2,6-diethylphenyl)acetamide and further into 2,6-diethylaniline and N-(2,6-diethylphenyl)formamide. This study sheds light on the microbial biodegradation pathways of alachlor and its metabolites (Lee & Kim, 2022).

Chloroacetamide Inhibition of Fatty Acid Synthesis : Research on chloroacetamides like alachlor (which yields N-(2,6-Diethylphenyl)acetamide as a metabolite) indicates their role in inhibiting fatty acid synthesis in the green alga Scenedesmus Acutus, which is relevant for understanding their herbicidal activity and environmental impact (Weisshaar & Böger, 1989).

Safety and Hazards

“N-(2,6-Diethylphenyl)acetamide” can cause skin and eye irritation. It may also cause respiratory irritation if inhaled. Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Orientations Futures

There is ongoing research into the biodegradation of related compounds, which could provide insights into the environmental fate and potential uses of “N-(2,6-Diethylphenyl)acetamide”. For example, the bacterium Acinetobacter sp. GC-A6 has been found to degrade alachlor, a similar compound, and could potentially be used to remove such compounds from the environment .

Propriétés

IUPAC Name |

N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-10-7-6-8-11(5-2)12(10)13-9(3)14/h6-8H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPZDXACCGIJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168148 | |

| Record name | Acetanilide, 2',6'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-2,6-diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16665-89-7 | |

| Record name | 2,6-Diethylacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16665-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 2',6'-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016665897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2',6'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-2,6-diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | N-Acetyl-2,6-diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

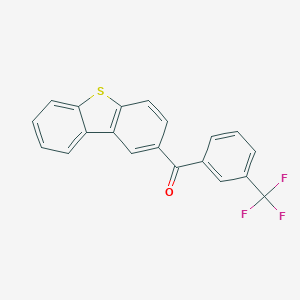

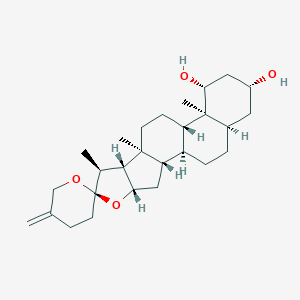

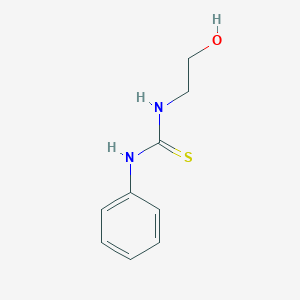

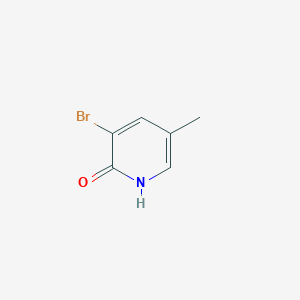

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)